molecular formula C15H16O5 B12377900 Linderanine C

Linderanine C

Cat. No.: B12377900
M. Wt: 276.28 g/mol
InChI Key: CVZMILBWBVELOQ-ZFVXVEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linderanine C is primarily isolated from natural sources, specifically the roots of Lindera aggregata . The extraction process involves the use of solvents to separate the compound from the plant material. There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the roots of Lindera aggregata. The process includes harvesting the plant roots, drying them, and then using solvents to extract the compound. The extracted compound is then purified using various chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Linderanine C undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sesquiterpenoid derivatives .

Comparison with Similar Compounds

Linderanine C is unique among sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include other sesquiterpenoids isolated from the Lauraceae family, such as:

These compounds share similar structural features but differ in their specific biological activities and chemical reactivity .

Biological Activity

Linderanine C is a sesquiterpenoid compound isolated from the roots of Lindera aggregata, commonly known as Wuyao. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex sesquiterpenoid structure, which contributes to its pharmacological effects. The molecular formula is C15H16O4C_{15}H_{16}O_4, and it features a unique arrangement of carbon atoms that enhances its biological efficacy.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism : The compound modulates inflammatory pathways, particularly by inhibiting NF-kB signaling and downregulating COX-2 expression.
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

2. Antitumor Activity

This compound exhibits notable antitumor effects against several cancer cell lines.

  • Research Findings : In vitro assays revealed that this compound has an IC50 value ranging from 30 to 40 µM against various cancer cell lines, including breast and liver cancer cells .
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays.

  • DPPH Assay : It showed significant scavenging activity against DPPH radicals, indicating its potential to combat oxidative stress .
  • Cellular Studies : In cellular models, this compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
Anti-inflammatoryReduced TNF-α and IL-6 levels
AntitumorIC50 = 30-40 µM in cancer cell lines
AntioxidantSignificant DPPH scavenging activity
MechanismDescriptionReference
NF-kB InhibitionModulates inflammatory response
Apoptosis InductionActivates caspase pathways in cancer cells
Antioxidant Enzyme ActivationEnhances SOD and catalase activity

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione

InChI

InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1

InChI Key

CVZMILBWBVELOQ-ZFVXVEAMSA-N

Isomeric SMILES

CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.